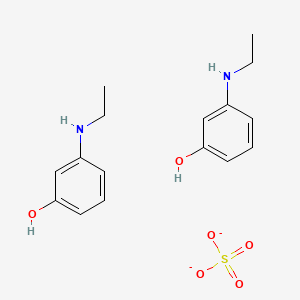
3-(Ethylamino)phenol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)phenol sulfate is an organic compound with the chemical formula C8H11NO. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its light brown to very dark red crystalline or powder form and is slightly soluble in water, ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Ethylamino)phenol sulfate can be synthesized through the reaction of ethylamine with phenol. One common method involves the reaction of ethylamine with 3-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst .
Industrial Production Methods
In industrial settings, 3-(Ethylamino)phenol sulfate is produced by reacting ethylamine with phenol in the presence of a strong acid such as sulfuric acid. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)phenol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Halogens and nitrating agents are frequently used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Various amines
Substitution: Halogenated or nitrated derivatives of 3-(Ethylamino)phenol sulfate
Scientific Research Applications
3-(Ethylamino)phenol sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)phenol sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo autoxidation or free radical binding, which may contribute to its biological effects . The energy of the highest occupied molecular orbital (ϵ HOMO) plays a significant role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol sulfate: Similar in structure but with a methyl group instead of an ethyl group.
3-(Methylamino)phenol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-(Ethylamino)phenol sulfate is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O6S-2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(ethylamino)phenol;sulfate |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
CLHKUUQJWJTXSF-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
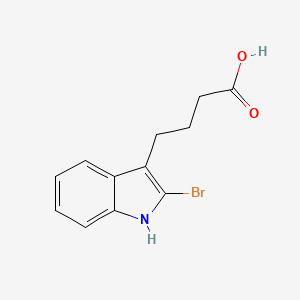

![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)


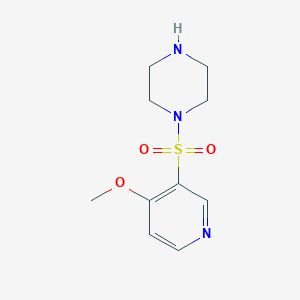
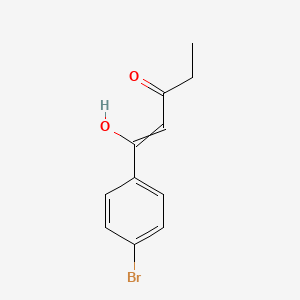
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
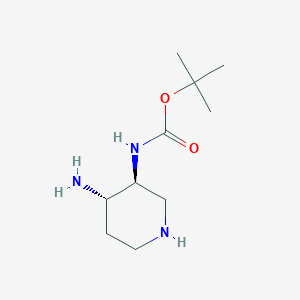
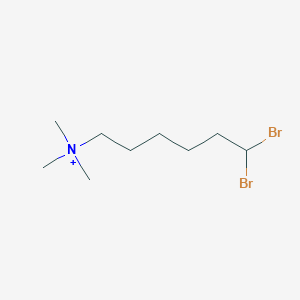
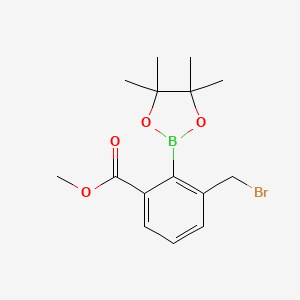
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

